molecular formula C8H20ClN3O B7950256 1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride

1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride

Cat. No.: B7950256
M. Wt: 209.72 g/mol
InChI Key: HRCGWXGOOAVPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride is a useful research compound. Its molecular formula is C8H20ClN3O and its molecular weight is 209.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Research Tool and Potential Drug Lead : A cell-based screen identified a related compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, as a nonpeptidic agonist of the urotensin-II receptor. This compound was found to be highly selective and may be useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

  • Mechanism of Amide Formation in Bioconjugation : A study of the mechanism of amide formation in aqueous media using a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), revealed that EDC is highly effective in forming amides under specific conditions, with implications for bioconjugation processes (Nakajima & Ikada, 1995).

  • Hydrolytic Stability Studies : Research on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) compared with similar compounds provided insights into the stability and degradation processes of these materials, which is important for their potential applications (Wetering et al., 1998).

  • EDC Bioconjugations in Medical Research : 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations have been extensively used in preparing medical research variants. This study systematically investigated EDC-mediated bioconjugations on peptides and small proteins, uncovering new side products and efficiencies (Totaro et al., 2016).

  • Potential Antidepressant Agents : A series of compounds including 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide were synthesized and evaluated as potential antidepressant agents. This research provides valuable insights into the pharmacological properties of these compounds (Clark et al., 1979).

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.ClH/c1-4-9-8(12)10-6-5-7-11(2)3;/h4-7H2,1-3H3,(H2,9,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGWXGOOAVPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(Dimethylamino)propyl]-3-ethylurea;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.